molecular formula C26H55N2O6P B1504368 Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate CAS No. 474943-70-9

Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate

Cat. No.: B1504368
CAS No.: 474943-70-9
M. Wt: 522.7 g/mol
InChI Key: WDZBNEWCUHJJDF-AAMXSQEYSA-N
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Description

C8 Ceramide-1-Phosphate (d18:1/8:0) or N-octanoyl-ceramide-1-phosphate is a synthetic short-chain ceramide.>Ceramide-1-phosphate is synthesized from ceramide by the phosphorylation reaction catalyzed by ceramide kinase (CerK).>

Properties

IUPAC Name

azanium;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO6P.H3N/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2;/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32);1H3/b21-19+;/t24-,25+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZBNEWCUHJJDF-AAMXSQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)CCCCCCC)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCC)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677045
Record name Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-70-9
Record name Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate, commonly referred to as C8 ceramide-1-phosphate, is a bioactive sphingolipid that has garnered attention due to its diverse biological activities. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C26H55N2O6P
  • Molecular Weight : 523.74 g/mol
  • CAS Number : 474943-70-9

The compound features a long-chain fatty acid linked to a phosphate group, characteristic of ceramide derivatives. Its structure allows it to interact with various cellular pathways and membranes.

Biological Functions

1. Cell Signaling and Regulation

C8 ceramide-1-phosphate plays a crucial role in cellular signaling pathways. It is known to stimulate cell migration and proliferation in various cell types, including endothelial cells and fibroblasts. This property makes it significant in wound healing and tissue regeneration processes.

2. Inhibition of Apoptosis

Research indicates that ceramide-1-phosphate can inhibit apoptosis in endothelial colony-forming cells (ECFCs). By blocking apoptotic pathways, it promotes cell survival under stress conditions, which is vital for maintaining vascular integrity during injury or disease states .

3. Modulation of Tight Junctions

C8 ceramide-1-phosphate has been shown to influence the permeability of epithelial tissues by altering transepithelial electrical resistance (TER). This modulation is important for maintaining barrier functions in tissues such as the intestine and lungs .

Applications in Research

C8 ceramide-1-phosphate has been utilized in various experimental settings:

  • Endothelial Cell Studies : Used to analyze nuclear morphology and assess the effects on vascular health .
  • Metabolic Pathway Studies : Investigated for its role during the metamorphosis of Rana catesbeiana, providing insights into lipid metabolism during developmental stages .

Case Studies

Case Study 1: Endothelial Function

In a study published in Arteriosclerosis, Thrombosis, and Vascular Biology, researchers demonstrated that C8 ceramide-1-phosphate enhances the vasculogenic potential of ECFCs by promoting their survival and migration. The study concluded that this compound could be targeted for therapeutic strategies in vascular diseases .

Case Study 2: Tight Junction Integrity

Another investigation focused on the effects of C8 ceramide-1-phosphate on tight junctions in epithelial cells. The results indicated that treatment with this compound resulted in significant changes in TER, suggesting its potential use in therapies aimed at restoring barrier function in inflammatory conditions .

Summary of Research Findings

Study FocusKey FindingsReference
Endothelial Cell SurvivalPromotes survival and migration of ECFCs under stressArteriosclerosis et al., 2019
Epithelial Tight JunctionsAlters TER and improves barrier functionLipids in Health and Disease, 2010
Metabolic Pathways during MetamorphosisInfluences lipid metabolism during developmental stagesBMC Developmental Biology, 2014

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate

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